3-O-Acetylpinobanksin 3-O-Acetylpinobanksin Pinobanksin 3-O-acetate is a member of dihydroflavonols.
3-O-Acetylpinobanksin is a natural product found in Apis, Populus yunnanensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 52117-69-8
VCID: VC21336760
InChI: InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1
SMILES:
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

3-O-Acetylpinobanksin

CAS No.: 52117-69-8

Cat. No.: VC21336760

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

3-O-Acetylpinobanksin - 52117-69-8

CAS No. 52117-69-8
Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Standard InChI InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1
Standard InChI Key BJYHZSNSMVEQEH-SJORKVTESA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Canonical SMILES CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Chemical Structure and Properties

Molecular Structure and Identification

3-O-Acetylpinobanksin possesses a molecular formula of C17H14O6 with a molecular weight of 314.29 g/mol . Its IUPAC name is [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate, reflecting its structural configuration . The compound is characterized by a benzopyran backbone with hydroxyl groups at positions 5 and 7, a phenyl group at position 2, and an acetoxy group at position 3, which is the key structural feature that distinguishes it from other similar flavonoids.

The compound has several registry identifiers that facilitate its identification in scientific databases:

  • CAS Number: 52117-69-8

  • PubChem CID: 148556

  • ChEBI ID: 80490

  • CHEMBL ID: CHEMBL1094265

Physical and Chemical Properties

The physical and chemical properties of 3-O-Acetylpinobanksin contribute to its stability, bioavailability, and biological activity. The table below summarizes the key computed properties of the compound:

PropertyValueReference
Molecular Weight314.29 g/mol
XLogP3-AA (Lipophilicity)2.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Exact Mass314.07903816 Da
Topological Polar Surface AreaNot provided in search results-
Heavy Atom CountNot provided in search results-

The lipophilicity value (XLogP3-AA = 2.8) indicates that 3-O-Acetylpinobanksin has moderate lipophilic characteristics, suggesting potential ability to cross biological membranes while maintaining some water solubility . The hydrogen bond donor and acceptor counts (2 and 6, respectively) reflect the compound's capacity to form hydrogen bonds with biological targets, which is critical for its interaction with proteins and other biomolecules in biological systems.

Natural Sources and Occurrence

Presence in Propolis

3-O-Acetylpinobanksin is prominently found in propolis, particularly Chinese propolis, where it contributes to the biological activities of this natural product . Propolis, often referred to as "bee glue," is a resinous mixture collected by honeybees from tree buds, sap flows, and other botanical sources. The composition of propolis varies significantly depending on the geographic location, botanical sources available to bees, and the season of collection.

Chinese propolis has been particularly noted for containing significant amounts of 3-O-Acetylpinobanksin along with other flavonoids like chrysin, pinocembrin, and galangin . These compounds collectively contribute to the medicinal properties associated with propolis, including its antimicrobial, antioxidant, and anti-inflammatory effects.

Occurrence in Plant Species

Beyond propolis, 3-O-Acetylpinobanksin has been reported in various plant species. According to PubChem data, the compound has been identified in Apis species, Populus yunnanensis, and other organisms . Recent metabolomic studies have also detected 3-O-Acetylpinobanksin in quinoa seedlings, where it appears to be involved in plant metabolic pathways related to growth and development .

The differential accumulation of 3-O-Acetylpinobanksin across plant species and even between different germplasms of the same species suggests that its biosynthesis is regulated by genetic factors and environmental conditions. This variation may offer insights into the evolutionary significance of the compound for plant defense mechanisms and adaptation.

Biological Activities

Antioxidant Properties

One of the most well-documented biological activities of 3-O-Acetylpinobanksin is its potent antioxidant effect. The compound has been shown to inhibit low-density lipoprotein (LDL) peroxidation, which is a critical factor in preventing cardiovascular diseases. Its antioxidant mechanism primarily involves scavenging free radicals and reducing oxidative stress in biological systems.

The structural features of 3-O-Acetylpinobanksin, particularly the hydroxyl groups at positions 5 and 7, contribute significantly to its antioxidant capacity. These hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The acetylation at position 3 modifies the antioxidant profile compared to its parent compound pinobanksin, potentially enhancing certain aspects of its radical scavenging capacity.

Anti-inflammatory Effects

3-O-Acetylpinobanksin exhibits notable anti-inflammatory properties that may contribute to various health benefits associated with the consumption of propolis and honey . The compound appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory mediators and signaling cascades.

Research has suggested that the anti-inflammatory effects of 3-O-Acetylpinobanksin and related flavonoids in propolis could be beneficial in addressing various inflammatory conditions. The mechanisms underlying these effects are likely multifaceted, involving modulation of cellular signaling pathways that regulate the inflammatory response.

Research Findings

Effects on Pancreatic Cancer Cells

Recent studies have investigated the effects of propolis and its components, including 3-O-Acetylpinobanksin, on pancreatic cancer cells. In particular, research on Chinese propolis (CP) has demonstrated significant inhibitory effects on the proliferation of Panc-1 pancreatic cancer cells .

Treatment with CP resulted in a cytotoxic effect on Panc-1 cells with an IC50 value of approximately 50 μg/mL for 48-hour treatment, while showing no inhibitory effect on normal human embryonic kidney cells (HEK-293) until much higher concentrations . This suggests potential selectivity against cancer cells, which is a desirable characteristic for anti-cancer agents.

The study further reported that CP treatment induced apoptosis in Panc-1 cells, with 48-hour treatment at 50 μg/mL resulting in 34.25 ± 3.81% apoptotic cells, compared to 9.13 ± 1.76% in the control group . Additionally, CP treatment led to G2/M cell cycle arrest and suppressed cancer cell migration by regulating epithelial-mesenchymal transition (EMT). Interestingly, the Hippo pathway was activated in Panc-1 cells after CP treatment, suggesting a potential mechanism for the anti-pancreatic cancer effect .

Metabolomic Studies in Plants

Metabolomic analyses have identified 3-O-Acetylpinobanksin as a differential metabolite in various plant species, including quinoa seedlings . These studies provide insights into the synthesis, accumulation, and potential functional roles of 3-O-Acetylpinobanksin in plant metabolism.

In quinoa seedlings, 3-O-Acetylpinobanksin was annotated into metabolic pathways along with other compounds such as anthranilic acid, acacetin, apigenin-7-O-neohesperidoside, indole 3-acetic acid (IAA), sinapyl alcohol, p-coumaric acid, 2-amino-3-methoxybenzoic acid, and phloretin-2′-O-glucoside . The differential accumulation of these metabolites across different quinoa cultivars suggests their involvement in plant development and response to environmental factors.

Synthesis Methods

The synthesis of 3-O-Acetylpinobanksin can be achieved through several approaches, with variations in efficiency, yield, and regioselectivity. These methods broadly fall into two categories: chemical synthesis and biotransformation.

Chemical synthesis methods primarily focus on acetylation reactions, typically starting with pinobanksin as the parent compound. The selective acetylation of the 3-position hydroxyl group requires careful control of reaction conditions to avoid acetylation at other hydroxyl groups (positions 5 and 7).

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